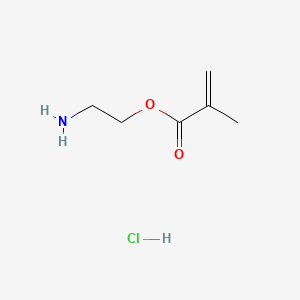

2-Aminoethyl methacrylate hydrochloride

説明

特性

IUPAC Name |

2-aminoethyl 2-methylprop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHISXQEKIKSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26747-45-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26747-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60883715 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-94-2 | |

| Record name | 2-Aminoethyl methacrylate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoethyl methacrylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyl methacrylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOETHYL METHACRYLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTZ5TUM98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Versatility of a Cationic Monomer

An In-Depth Technical Guide to 2-Aminoethyl Methacrylate Hydrochloride (AEMA-HCl) for Advanced Polymer and Biomaterial Synthesis

This compound (AEMA-HCl), identified by its CAS number 2420-94-2 , is a highly reactive and versatile hydrophilic monomer that serves as a critical building block in the synthesis of advanced functional polymers.[1][2][3] Its structure is uniquely characterized by a polymerizable methacrylate group and a primary amine, which is protonated in the hydrochloride salt form.[4] This combination imparts a cationic nature and provides a reactive handle for post-polymerization modification, making AEMA-HCl an invaluable tool for researchers and developers in fields ranging from drug delivery and tissue engineering to specialty coatings and electronics.[2][4][5]

This guide provides a comprehensive overview of AEMA-HCl, from its fundamental properties and synthesis to its controlled polymerization and application in cutting-edge biomedical systems. The focus is on the causality behind experimental choices, offering field-proven insights for professionals aiming to leverage this monomer's full potential.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of AEMA-HCl's properties is foundational to its successful application. The hydrochloride salt form ensures stability and water solubility, which are advantageous for many polymerization and formulation processes.[6] In contrast, the free amine version of the monomer is unstable and prone to intramolecular rearrangement.[7][8]

Key Physicochemical Data

The essential properties of AEMA-HCl are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2420-94-2 | [1][3][9] |

| Molecular Formula | C₆H₁₂ClNO₂ | [3][9] |

| Molecular Weight | 165.62 g/mol | [1][5][9] |

| Appearance | White to light yellow/brown crystalline powder | [3][10] |

| Melting Point | 102-110 °C | [3][5] |

| Solubility | Soluble in water | [4][6] |

| Purity (Typical) | ≥90%, may contain a stabilizer (e.g., ~500 ppm phenothiazine) | [1][9] |

| Storage Temperature | 2-8°C (Refrigerated) | [3][5] |

Part 2: Synthesis and Purification: A Foundation for Control

While AEMA-HCl is commercially available, impurities from side reactions or degradation can significantly hinder controlled polymerization processes.[11] These impurities can act as chain transfer agents or inhibitors, leading to poor control over molecular weight and broad polydispersity. For applications requiring well-defined polymer architectures, synthesizing and purifying the monomer in-house is often the most reliable strategy.[7][11]

The most common and effective synthesis involves the esterification of 2-aminoethanol hydrochloride with methacryloyl chloride.[3][7] This approach is favored because it starts with the stable hydrochloride salt, preventing the side reactions associated with the free amine.

Detailed Synthesis Protocol: Esterification of 2-Aminoethanol Hydrochloride

This protocol is adapted from established literature methods.[7] It is a self-validating system where the purity of the final product can be confirmed via ¹H NMR and melting point analysis.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, add 2-aminoethanol hydrochloride (1.0 eq) and a radical inhibitor such as hydroquinone (e.g., 0.5 g per mole of amino alcohol).

-

Melt Reaction: Heat the flask in an oil bath to 90-95°C under a gentle flow of nitrogen to melt the 2-aminoethanol hydrochloride.

-

Reagent Addition: Slowly add methacryloyl chloride (1.4 eq) dropwise to the molten salt over 1 hour. HCl gas will evolve and should be neutralized by passing it through an aqueous NaOH trap.

-

Reaction Completion: Maintain the reaction at 90-95°C for an additional hour, then reduce the temperature to 70-75°C for 2 hours to ensure complete conversion.

-

Isolation: Cool the crude product to approximately 40°C. Dilute the viscous liquid with tetrahydrofuran (THF) to facilitate handling.

-

Purification: Precipitate the product by slowly adding the THF solution to a large excess of cold n-pentane or diisopropyl ether with vigorous stirring.[3][7]

-

Final Product: Collect the white precipitate by filtration, wash thoroughly with fresh n-pentane, and dry under vacuum to yield pure AEMA-HCl.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of AEMA-HCl.

Part 3: Advanced Polymerization Methodologies

The true power of AEMA-HCl is realized through controlled radical polymerization (CRP) techniques, which enable the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures (e.g., block copolymers). Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for this monomer, especially in aqueous media.[8][12][13]

Protocol: Aqueous RAFT Polymerization of AEMA-HCl

This protocol describes the synthesis of a well-defined poly(this compound) (pAEMA-HCl) homopolymer that can serve as a macromolecular chain transfer agent (macro-CTA) for subsequent chain extensions.

Experimental Choices & Causality:

-

Solvent: Water is an ideal solvent for the hydrochloride salt form, making the process green and biocompatible.[12]

-

Initiator: A water-soluble initiator like 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA or V-50) is chosen for its compatibility with the aqueous system.

-

CTA: A water-soluble RAFT agent, such as a morpholine-based trithiocarbonate, provides excellent control over the polymerization.[8]

-

pH: The polymerization is conducted at a pH below the pKa of the primary amine to ensure it remains protonated and soluble.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution containing AEMA-HCl monomer, the RAFT CTA (e.g., MPETTC), and the initiator (e.g., AIBA) in deionized water. A typical CTA/initiator molar ratio is 5.0.[8]

-

Deoxygenation: Transfer the solution to a reaction vessel, seal, and purge with nitrogen for at least 30 minutes to remove dissolved oxygen, which would otherwise terminate the radical polymerization.

-

Polymerization: Immerse the sealed vessel in a preheated oil bath at the desired temperature (e.g., 60-70°C) to initiate polymerization.[7][8]

-

Monitoring: Track the reaction progress by taking aliquots at timed intervals and analyzing monomer conversion via ¹H NMR spectroscopy.

-

Termination: Once the desired conversion is reached, quench the polymerization by exposing the solution to air and cooling it in an ice bath.

-

Purification: Purify the resulting pAEMA-HCl macro-CTA by dialysis against deionized water to remove unreacted monomer and initiator fragments. The final product can be isolated by lyophilization.

RAFT Polymerization Mechanism

References

- 1. 2-Aminoethyl methacrylate phenothiazine 500ppm stabilizer, 90 2420-94-2 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. polysciences.com [polysciences.com]

- 5. 2-Aminoethyl methacrylate phenothiazine 500ppm stabilizer, 90 2420-94-2 [sigmaaldrich.com]

- 6. CAS 2420-94-2: this compound [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cationic and reactive primary amine-stabilised nanoparticles via RAFT aqueous dispersion polymerisation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01577D [pubs.rsc.org]

- 9. scbt.com [scbt.com]

- 10. This compound | 2420-94-2 | TCI AMERICA [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. "Aqueous RAFT Polymerization of 2-Aminoethyl Methacrylate to Produce We" by Alp H. Alidedeoglu, Adam W. York et al. [aquila.usm.edu]

- 13. scilit.com [scilit.com]

An In-depth Technical Guide to 2-Aminoethyl Methacrylate Hydrochloride: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethyl methacrylate hydrochloride (AEMA-HCl) is a highly versatile and reactive hydrophilic monomer that has garnered significant attention across various scientific disciplines, particularly in the realms of biomedical engineering, drug delivery, and advanced materials science.[1][2][3] Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a primary amine, allows for the straightforward synthesis of functional polymers with tailored properties.[1][2][3] This guide provides a comprehensive overview of AEMA-HCl, focusing on its fundamental physicochemical properties, with a core emphasis on its molecular weight, and delves into its applications and the experimental logic behind its use.

Core Physicochemical Properties

AEMA-HCl is prized for its distinct chemical structure that dictates its utility. The presence of a primary amine group alongside a methacrylate backbone enables its use in a wide array of polymerization and post-polymerization modification reactions.[1][2]

Molecular Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its molecular identity. The key identifiers for AEMA-HCl are:

-

Chemical Name: this compound[4]

-

Synonyms: AEMA, 2-Aminoethyl 2-methylprop-2-enoate hydrochloride, Methacrylic acid 2-aminoethyl ester hydrochloride[1][4][5]

The molecular structure of AEMA-HCl is a key determinant of its reactivity and functionality.

Caption: Chemical structure of this compound.

Molecular Weight Determination

The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis, polymer characterization, and formulation development. The molecular weight of AEMA-HCl is 165.62 g/mol .[4][5][6] This value is derived from its molecular formula, C₆H₁₂ClNO₂.[4][7]

The calculation is based on the atomic weights of its constituent elements:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.01 | 72.06 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Nitrogen | N | 1 | 14.01 | 14.01 |

| Oxygen | O | 2 | 16.00 | 32.00 |

| Total | 165.616 |

This calculated value aligns with the widely reported molecular weight of 165.62 g/mol .

Applications in Research and Drug Development

The unique properties of AEMA-HCl make it a valuable monomer in the development of advanced materials for biomedical applications.

Hydrogel Formulation for Drug Delivery and Tissue Engineering

AEMA-HCl is a key component in the formulation of cationic hydrogels.[1][3] The primary amine group is protonated at physiological pH, imparting a positive charge to the resulting polymer. This cationic nature is advantageous for:

-

Controlled Drug Release: The positive charges can interact with negatively charged drug molecules, enabling tunable and sustained release profiles.[1][2]

-

Biocompatibility: Its hydrophilic nature contributes to the biocompatibility of the resulting materials.[2][3]

-

Tissue Scaffolding: AEMA-HCl-containing hydrogels are utilized as scaffolds in tissue engineering to support cell growth and tissue regeneration.[1][2]

Specialty Coatings and Surface Modifications

The amine functionality of AEMA-HCl enhances adhesion to various surfaces and allows for covalent crosslinking.[1][3] This makes it an excellent choice for developing:

-

Durable and Corrosion-Resistant Coatings: Enhances the longevity and protective properties of coatings on various substrates.[1][2]

-

Functionalized Surfaces: The primary amine groups provide reactive sites for the covalent attachment of biomolecules, such as peptides or enzymes, to create bioactive surfaces.[3]

Functional Polymers in Electronics and Sensors

In the field of electronics, AEMA-HCl is used to create functional polymers for sensors, conductive films, and optoelectronic devices where precise chemical modification is crucial for performance.[1][2]

Experimental Protocols and Methodologies

The following section outlines a generalized workflow for the synthesis of polymers using AEMA-HCl, a critical process for its application in drug development and materials science.

Polymer Synthesis via Free Radical Polymerization

A common method for polymerizing AEMA-HCl is through free radical polymerization.[3] This can be achieved using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP).[8]

A Generalized Experimental Workflow:

Caption: A generalized workflow for the polymerization of AEMA-HCl.

Detailed Steps for a Synthesis Protocol (Illustrative Example):

A representative synthesis of a homopolymer of AEMA-HCl can be performed as follows:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve AEMA-HCl and a suitable initiator (e.g., a dithiobenzoate for RAFT) in a solvent like DMSO.[8]

-

Inert Atmosphere: The reaction vessel is sealed and the solution is deoxygenated by bubbling with nitrogen gas for a set period.

-

Initiation of Polymerization: The flask is then placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate the polymerization process.[8]

-

Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy to determine monomer conversion.

-

Termination and Isolation: After the desired reaction time, the polymerization is quenched by cooling the flask in an ice bath. The resulting polymer is then precipitated by adding the reaction mixture dropwise into a large excess of a non-solvent.

-

Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried under vacuum to a constant weight.[8]

Safety and Handling

As a laboratory chemical, proper safety precautions must be observed when handling AEMA-HCl. It is classified as a hazardous substance and can cause skin and serious eye irritation.[6][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6]

-

Storage: Store in a cool (2-8°C), dry place in a tightly sealed container.[4]

Conclusion

This compound is a cornerstone monomer for the development of advanced functional polymers. Its well-defined molecular weight and unique chemical structure, featuring both a polymerizable methacrylate group and a reactive primary amine, provide a versatile platform for creating materials with tailored properties for a wide range of applications in drug delivery, tissue engineering, and beyond. A thorough understanding of its physicochemical properties and adherence to established experimental protocols are paramount for harnessing its full potential in research and development.

References

- 1. polysciences.com [polysciences.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound (AEMA HCl) [benchchem.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 90%, stabilized 5 g | Buy Online [thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. georganics.sk [georganics.sk]

2-Aminoethyl methacrylate hydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Aminoethyl Methacrylate Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (AEMH), a cationic monomer critical for the synthesis of functional polymers used in biomedical, pharmaceutical, and industrial applications. While AEMH is well-documented as being highly soluble in water, its solubility profile in organic solvents is not extensively reported in publicly available literature. This guide addresses this knowledge gap by synthesizing theoretical principles, drawing qualitative inferences from synthesis and polymerization literature, and providing a robust experimental framework for researchers to determine solubility in their specific solvent systems. This document is intended for researchers, scientists, and drug development professionals who utilize AEMH and require a deep understanding of its solution behavior.

Introduction to this compound (AEMH)

This compound (AEMH) is the hydrochloride salt of the functional monomer 2-aminoethyl methacrylate. The presence of a primary amine and a polymerizable methacrylate group makes it a versatile building block for advanced materials.[1] The hydrochloride salt form offers enhanced stability and handling characteristics compared to its free-base counterpart.[2]

Physicochemical Properties

A comprehensive understanding of AEMH's fundamental properties is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 2420-94-2 | [3][][5] |

| Molecular Formula | C₆H₁₂ClNO₂ | [5][6] |

| Molecular Weight | 165.62 g/mol | [][6] |

| Appearance | White to light green or light brown crystalline powder | [3][][6] |

| Melting Point | 102-110 °C | [3][7] |

| Water Solubility | Soluble | [1][2][3][][6][8] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[9] For an ionic compound like AEMH, several factors dictate its solubility in organic solvents.

The Role of Polarity and Hydrogen Bonding

AEMH is an ionic salt, making it a highly polar compound. The molecule consists of a protonated primary amine cation and a chloride anion. For dissolution to occur, the solvent molecules must overcome the lattice energy of the AEMH crystal by forming favorable ion-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can engage in hydrogen bonding. They are generally effective at solvating both the cation (via the lone pair on the solvent's oxygen) and the anion (via hydrogen bonding). Therefore, AEMH is expected to have higher solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have dipole moments but lack O-H or N-H bonds. They are effective at solvating cations but less so for anions. Dimethyl sulfoxide (DMSO), a powerful organic solvent, is known to dissolve a wide array of organic materials and many inorganic salts.[10] It is plausible that AEMH would exhibit some solubility in such solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot form strong interactions with the ions of AEMH. Consequently, AEMH is expected to be insoluble or have very limited solubility in non-polar solvents.

The interplay of these forces can be visualized as follows:

Caption: Dissolution process of AEMH in a polar solvent.

Effect of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[11] The additional thermal energy helps to break the bonds within the solute's crystal lattice, facilitating dissolution. This principle is expected to apply to AEMH in organic solvents where it exhibits some solubility.

Qualitative Solubility Profile of AEMH in Organic Solvents

While quantitative data is scarce, a review of patent literature concerning the synthesis of AEMH provides valuable qualitative insights.

Inferences from Synthesis Protocols

Patents describing the production of AEMH often utilize organic solvents as the reaction medium. For instance, one method involves reacting a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride in the presence of solvents such as tetrahydrofuran (THF) , methyl isobutyl ketone (MIBK) , methyl ethyl ketone (MEK) , acetone , or dioxane .[12][13] This implies that the reactants and the final AEMH product are at least partially soluble or dispersible in these moderately polar aprotic solvents.

Furthermore, synthesis procedures frequently mention washing the final crystalline AEMH product with a non-polar solvent. One common method involves washing the precipitated solid with diisopropyl ether to remove impurities.[3][14] This step is effective only if the desired product (AEMH) is insoluble in the washing solvent.

Summary of Inferred Solubility

Based on these observations, a qualitative solubility profile can be proposed:

| Solvent Class | Example Solvents | Inferred AEMH Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Likely Soluble | Strong hydrogen bonding and ion-dipole interactions. |

| Polar Aprotic | Acetone, THF, DMF, DMSO | Potentially Soluble to Sparingly Soluble | Used as reaction media in synthesis, suggesting some degree of solubility.[12][13] |

| Non-Polar | Toluene, Hexane, Diisopropyl Ether | Likely Insoluble | Used as a washing solvent, indicating poor solubility.[3][14] |

Experimental Protocol for Solubility Determination

Given the lack of published quantitative data, researchers must often determine the solubility of AEMH in their specific solvent of interest. The isothermal equilibrium method is a reliable technique for this purpose.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials

-

This compound (AEMH), purity >95%

-

Selected organic solvent(s), analytical or HPLC grade

-

Thermostatic shaker or orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, NMR)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of AEMH to a known volume (e.g., 5.0 mL) of the selected organic solvent in a sealed glass vial. "Excess" means that undissolved solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve a constant concentration.

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining microparticles.

-

Dilute the filtered sample gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.

-

Quantify the concentration of AEMH in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors.

-

Express the solubility in standard units (e.g., g/100 mL, mg/mL, or mol/L).

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

-

Experimental Workflow Diagram

References

- 1. polysciences.com [polysciences.com]

- 2. Buy 2-Aminoethyl methacrylate | 7659-36-1 [smolecule.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound, 90%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Buy this compound | 2420-94-2 [smolecule.com]

- 7. echemi.com [echemi.com]

- 8. CAS 2420-94-2: this compound [cymitquimica.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. youtube.com [youtube.com]

- 12. US20180022692A1 - Method for producing 2-aminoethylmethacrylate hydrochloride - Google Patents [patents.google.com]

- 13. KR20170128259A - Method for producing this compound - Google Patents [patents.google.com]

- 14. This compound | 2420-94-2 [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of 2-Aminoethyl Methacrylate Hydrochloride (AEMH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethyl methacrylate hydrochloride (AEMH) is a highly reactive, hydrophilic monomer that serves as a critical building block in the synthesis of a wide array of functional polymers.[1] Its unique structure, featuring a primary amine group and a polymerizable methacrylate moiety, allows for the straightforward design of materials with tailored properties for diverse applications, including hydrogels for drug delivery and tissue scaffolding, specialty coatings, and functional polymers for electronics.[1][2][3] However, the very reactivity that makes AEMH a versatile monomer also presents significant challenges to its stability and long-term storage. This guide provides a comprehensive overview of the factors influencing the stability of AEMH, its degradation pathways, recommended storage and handling protocols, and analytical methods for assessing its purity and degradation.

Chemical and Physical Properties of AEMH

A thorough understanding of the fundamental properties of this compound is essential for its proper handling and storage.

| Property | Value | References |

| CAS Number | 2420-94-2 | [3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [4] |

| Molecular Weight | 165.62 g/mol | [3] |

| Appearance | White to light green to light brown crystalline powder | [4] |

| Melting Point | 102-110 °C | [5] |

| Solubility | Soluble in water | [6] |

| Purity (typical) | ≥90% or ≥95% | [1][5] |

| Common Stabilizer | ~500 ppm phenothiazine | [3] |

Key Stability Challenges

The stability of AEMH is primarily threatened by two chemical processes: spontaneous polymerization and hydrolytic degradation. The presence of both a reactive double bond and a nucleophilic primary amine within the same molecule, along with an ester linkage susceptible to hydrolysis, makes AEMH a sensitive compound requiring careful handling.

Spontaneous Polymerization

Like other acrylate and methacrylate monomers, AEMH is susceptible to spontaneous, free-radical polymerization. This process can be initiated by heat, light (UV radiation), or the presence of radical-generating impurities.[7] Uncontrolled polymerization is highly exothermic and can lead to a rapid increase in temperature and pressure within the storage container, posing a significant safety hazard.[7]

To mitigate the risk of spontaneous polymerization, commercial AEMH is typically supplied with a stabilizer, such as phenothiazine.[3] Phenothiazine functions as a radical scavenger, effectively interrupting the chain reaction of polymerization.[8] It is important to note that the effectiveness of phenolic inhibitors like phenothiazine is dependent on the presence of dissolved oxygen. Therefore, AEMH should not be stored under a completely inert atmosphere.

Hydrolytic and Chemical Degradation

The ester linkage in AEMH is susceptible to hydrolysis, particularly under alkaline conditions. Furthermore, the primary amine group, when deprotonated at higher pH, can act as an intramolecular nucleophile, leading to other degradation pathways. While much of the detailed research has been conducted on the degradation of poly(2-aminoethyl methacrylate) (PAMA), the monomer is susceptible to similar degradation mechanisms.[9]

Degradation Pathways of AEMH

Understanding the potential degradation pathways of AEMH is crucial for developing appropriate storage and handling strategies and for identifying potential impurities in aged samples.

Hydrolysis of the Ester Group

In aqueous solutions, particularly under basic conditions (pH > 9), the ester group of AEMH can undergo hydrolysis to form methacrylic acid and 2-aminoethanol.[9] The hydrochloride salt form of AEMH provides some protection against this by keeping the pH of aqueous solutions acidic, thus favoring the protonated and less nucleophilic amine.

Caption: Hydrolysis of AEMH under alkaline conditions.

Intramolecular Rearrangement

Studies on poly(2-aminoethyl methacrylate) have shown that in alkaline media, the deprotonated primary amine can undergo an internal rearrangement to form 2-hydroxyethyl methacrylamide repeating units.[9] It is plausible that the AEMH monomer could undergo a similar intramolecular cyclization followed by rearrangement, especially at elevated temperatures or high pH.

Caption: Postulated intramolecular rearrangement of AEMH.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of AEMH, strict adherence to proper storage and handling procedures is essential.

Storage Conditions

-

Temperature: AEMH should be stored under refrigerated conditions, typically between 2°C and 8°C.[5][6] Lower temperatures slow down the rates of both potential degradation reactions and spontaneous polymerization.

-

Atmosphere: The container should be tightly sealed to prevent moisture ingress. While exposure to air should be minimized, a small amount of oxygen in the headspace is necessary for the polymerization inhibitor to function effectively. Therefore, do not store under a completely inert atmosphere like pure nitrogen or argon.

-

Light: Protect from light to prevent photo-initiated polymerization.[7] Store in an opaque or amber container.

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[6]

Handling Procedures

-

Personal Protective Equipment (PPE): Always handle AEMH in a well-ventilated area, preferably in a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Dispensing: Use clean, dry spatulas and weighing boats. Avoid cross-contamination.[8]

-

Solution Preparation: When preparing aqueous solutions, use deionized water and consider buffering the solution to a slightly acidic pH if the application allows, to enhance stability.

-

Disposal: Dispose of unused or degraded AEMH as chemical waste in accordance with local regulations.[8]

Analytical Methods for Stability Assessment

Regularly assessing the purity of AEMH is crucial, especially for long-term stored materials or before use in sensitive applications. A stability-indicating analytical method is one that can separate the active pharmaceutical ingredient (in this case, the monomer) from its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of AEMH and quantifying its degradation products. A reverse-phase HPLC method is generally suitable.

-

Column Selection: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation of the polar AEMH from less polar degradation products.

-

Detection: UV detection at a wavelength around 210 nm is suitable for detecting the methacrylate chromophore.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting AEMH samples to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should then be able to resolve the AEMH peak from all degradation product peaks.

Caption: Workflow for developing a stability-indicating HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of AEMH and its degradation products.

-

¹H NMR:

-

Vinyl Protons: The disappearance of the characteristic vinyl proton signals of the methacrylate group is a clear indicator of polymerization.

-

Ethyl Protons: Changes in the chemical shifts or splitting patterns of the ethyl group protons can indicate hydrolysis or rearrangement.

-

New Peaks: The appearance of new signals, for instance, those corresponding to the protons of methacrylic acid or 2-aminoethanol, would confirm hydrolysis.

-

-

¹³C NMR:

-

Carbonyl Carbon: The chemical shift of the ester carbonyl carbon is sensitive to its chemical environment and will change upon hydrolysis or rearrangement.

-

Vinyl Carbons: Similar to ¹H NMR, the disappearance of the vinyl carbon signals indicates polymerization.

-

Conclusion and Field-Proven Insights

The stability of this compound is a critical consideration for its successful application in research and development. While the hydrochloride salt form enhances its stability compared to the free amine, the inherent reactivity of the methacrylate group and the susceptibility of the ester linkage to hydrolysis necessitate stringent storage and handling protocols.

Field-Proven Insights:

-

Purity Matters: For controlled polymerization techniques like ATRP or RAFT, the purity of the monomer is paramount. Impurities can interfere with the polymerization kinetics and affect the final polymer properties. It is often recommended to purify the monomer before use, for example, by recrystallization, if high purity is required.

-

Fresh is Best: Whenever possible, use freshly opened or recently purchased AEMH, especially for critical applications. If long-term storage is unavoidable, periodic purity checks using HPLC or NMR are highly recommended.

-

Small Batches: For solution-based work, preparing smaller batches of AEMH solutions that will be consumed in a short period is preferable to preparing a large stock solution that may degrade over time.

By adhering to the principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their this compound, leading to more reliable and reproducible results in their scientific endeavors.

References

- 1. polysciences.com [polysciences.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. 2-Aminoethyl methacrylate phenothiazine 500ppm stabilizer, 90 2420-94-2 [sigmaaldrich.com]

- 4. This compound, 90%, stabilized 5 g | Buy Online [thermofisher.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. fishersci.com [fishersci.com]

- 7. specialty-chemicals.eu [specialty-chemicals.eu]

- 8. Mia Secret Store [miasecretstore.com]

- 9. researchgate.net [researchgate.net]

Purity Analysis of 2-Aminoethyl Methacrylate Hydrochloride: A Technical Guide for Researchers

Introduction: The Critical Role of Purity in a Versatile Monomer

2-Aminoethyl methacrylate hydrochloride (AEMH) is a highly reactive, hydrophilic monomer that serves as a vital building block in the synthesis of a wide array of functional polymers.[1] Its unique structure, featuring a primary amine group and a polymerizable methacrylate moiety, allows for the design of materials with tailored properties for diverse applications, including biomedical devices, drug delivery systems, specialty coatings, and electronics.[1] The primary amine group, in particular, offers a reactive handle for post-polymerization modifications, such as covalent coupling and crosslinking, further expanding its utility.

However, the very reactivity that makes AEMH a valuable monomer also presents significant challenges in maintaining its purity. The presence of impurities can have profound and often detrimental effects on the polymerization process and the properties of the final material. For researchers, scientists, and drug development professionals, a thorough understanding and rigorous assessment of AEMH purity are not merely procedural formalities but cornerstones of reproducible and reliable research and development. This guide provides an in-depth technical overview of the methodologies for the comprehensive purity analysis of AEMH, grounded in scientific principles and practical, field-proven insights.

Understanding the Impurity Profile of AEMH

The purity of AEMH is influenced by its synthesis, handling, and storage. Several potential impurities can be present, and a comprehensive purity analysis must account for their detection and quantification.

Synthesis-Related Impurities

A common synthetic route to AEMH involves the reaction of ethanolamine hydrochloride with methacryloyl chloride.[2] This process can lead to the presence of unreacted starting materials and by-products. Another route involves the reaction of a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride.[3][4]

-

Ethanolamine Hydrochloride: Unreacted starting material from the primary synthesis route.

-

Methacryloyl Chloride: A highly reactive starting material that can persist in the final product if the reaction is incomplete.

-

Methacrylic Acid: Can be formed from the hydrolysis of methacryloyl chloride.

-

Cross-linked Species: Dimerization or oligomerization of AEMH can occur during synthesis and storage.

Degradation Products and Isomers

AEMH is susceptible to degradation, particularly in its free amine form. This instability is a critical consideration for its analysis and storage.

-

2-Hydroxyethyl Methacrylamide: The free amine of AEMH can undergo an intramolecular rearrangement to form the more thermodynamically stable amide isomer.[5] This is a significant impurity that can impact polymerization kinetics and polymer properties.

-

Polymers of AEMH: Spontaneous polymerization can occur, especially in the presence of light, heat, or contaminants. Commercial AEMH is often supplied with inhibitors like phenothiazine to mitigate this.[6][7][8]

The following diagram illustrates the relationship between AEMH and its primary rearrangement impurity.

References

- 1. polysciences.com [polysciences.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. US20180022692A1 - Method for producing 2-aminoethylmethacrylate hydrochloride - Google Patents [patents.google.com]

- 4. KR20170128259A - Method for producing this compound - Google Patents [patents.google.com]

- 5. Cationic and reactive primary amine-stabilised nanoparticles via RAFT aqueous dispersion polymerisation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01577D [pubs.rsc.org]

- 6. chemscene.com [chemscene.com]

- 7. 357810050 [thermofisher.com]

- 8. 2-氨基乙基甲基丙烯酸酯 盐酸盐 contains ~500 ppm phenothiazine as stabilizer, 90% | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's In-Depth Guide to 2-Aminoethyl Methacrylate Hydrochloride (AEMA HCl) Safety

For fellow researchers, scientists, and drug development professionals, understanding the materials we work with is paramount to both innovative discovery and personal safety. This guide provides an in-depth technical overview of the safety considerations for 2-Aminoethyl methacrylate hydrochloride (AEMA HCl), a highly reactive hydrophilic monomer essential in the development of advanced materials.[1] Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the causality behind safety protocols, ensuring a self-validating system of safe laboratory practices.

Compound Identification and Core Properties

This compound (CAS No. 2420-94-2) is the hydrochloride salt of 2-aminoethyl methacrylate.[2][3] The presence of a primary amine and a methacrylate group makes it a versatile monomer for polymerization and functionalization, particularly in biomedical applications like hydrogels for drug delivery and tissue engineering.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ClNO₂ | [3][4] |

| Molecular Weight | 165.62 g/mol | [4][5][6] |

| Appearance | White to off-white or light-colored crystalline powder | [5] |

| Melting Point | 102-110 °C | [5] |

| Solubility | Soluble in water | [5] |

| Storage Temperature | Refrigerate at +4°C | [4][5] |

Rationale for Refrigeration: The methacrylate group in AEMA HCl is susceptible to spontaneous polymerization, especially when exposed to heat or light. Refrigeration significantly slows this process, preserving the monomer's integrity for experimental use. Many commercial preparations also include a stabilizer like phenothiazine.[4]

Hazard Identification and GHS Classification: A Causal Analysis

AEMA HCl is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[7][8] The Globally Harmonized System (GHS) provides a clear framework for understanding its risks.

GHS Classification Summary:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3][7][9]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3][7][9]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[7][10]

The "Warning" signal word is associated with these classifications.[3][11][7][9][10]

Diagram: GHS Hazard and Response Workflow

This diagram illustrates the logical flow from hazard identification to the necessary precautionary response.

Caption: GHS Hazard to Precautionary Response Flowchart.

-

Mechanistic Insight: The irritant nature of AEMA HCl stems from its chemical reactivity. The methacrylate group can react with biological macromolecules, while the amine group can alter local pH. This reactivity leads to inflammation and irritation upon contact with skin, eyes, or the respiratory tract.[2] Therefore, preventing direct contact is the cornerstone of safe handling.

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and PPE are not just recommendations; they are a validated system to prevent the hazards identified above from causing harm.

Engineering Controls

-

Ventilation: Always handle AEMA HCl in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation of the crystalline powder.[1]

-

Safety Stations: Ensure safety showers and eyewash stations are readily accessible and close to the workstation.[7]

Personal Protective Equipment (PPE) Protocol

This is a mandatory, self-validating protocol for handling AEMA HCl.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7] The classification as a serious eye irritant (H319) makes this non-negotiable.

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or when handling large quantities that may generate significant dust, a NIOSH/MSHA-approved N95 dust mask or higher is necessary to comply with the "avoid breathing dust" precaution (P261).[9]

Diagram: Safe Handling Workflow

Caption: Step-by-step workflow for the safe handling of AEMA HCl.

First-Aid Measures: An Emergency Response Protocol

In the event of accidental exposure, immediate and correct action is critical.

| Exposure Route | Protocol | Causality |

| Inhalation | 1. Remove the individual to fresh air immediately.[7] 2. If breathing is difficult or has stopped, provide artificial respiration.[7][9] 3. Seek immediate medical attention.[2][7] | To remove the individual from the source of respiratory irritation and ensure oxygenation. |

| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water.[2][7] 2. Remove all contaminated clothing and shoes.[2][7] 3. Seek medical attention if irritation develops or persists.[7] | To physically remove the irritant from the skin surface and minimize chemical reaction with tissues. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][7] 2. If present, remove contact lenses and continue rinsing.[9][10] 3. Seek immediate medical attention.[2][7] | To dilute and wash away the irritant, preventing serious damage to the cornea and other eye structures. |

| Ingestion | 1. Wash out the mouth with water.[2] 2. Do not induce vomiting. 3. Seek immediate medical attention.[2][7] | To dilute the substance in the mouth and gastrointestinal tract. Inducing vomiting can cause further damage. |

Stability, Storage, and Disposal

-

Stability: The material is stable under recommended storage conditions.[7]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[7] These can trigger vigorous, potentially hazardous reactions.

-

Hazardous Decomposition Products: In a fire, AEMA HCl may decompose to produce toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[7][12]

-

Storage: Store in a tightly closed container in a refrigerator (+4°C).[1][7] This prevents moisture contamination and unwanted polymerization.

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[7] Do not empty into drains.[7]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[7] The primary known effects are irritation to the skin, eyes, and respiratory system.[2][7][8] No components are listed as carcinogens by major regulatory agencies.[7]

-

Ecological Information: Data on ecotoxicity is limited. However, due to its water solubility, it is likely to be mobile in the environment.[7] Prudent practice dictates that this chemical should not be allowed to enter the environment.[9]

This guide is intended to provide a comprehensive safety framework for the laboratory use of this compound. By understanding the reasons behind each safety protocol, researchers can foster a culture of safety that is both intelligent and effective.

References

- 1. polysciences.com [polysciences.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Aminoethyl methacrylate hydrochloride | C6H12ClNO2 | CID 75495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. georganics.sk [georganics.sk]

- 10. This compound, 90%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 2-氨基乙基甲基丙烯酸酯 盐酸盐 contains ~500 ppm phenothiazine as stabilizer, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to Commercial 2-Aminoethyl Methacrylate Hydrochloride (AEMA-HCl) for Advanced Research and Drug Development

Abstract

For researchers, scientists, and drug development professionals, the selection of raw materials is a critical determinant of experimental success and product performance. 2-Aminoethyl methacrylate hydrochloride (AEMA-HCl), a versatile monomer, is integral to the development of advanced functional polymers for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and specialty coatings.[1][2] The presence of a primary amine and a polymerizable methacrylate group allows for the synthesis of materials with tailored properties and post-polymerization modification capabilities.[1][2][3] However, the quality of commercially available AEMA-HCl can vary significantly between suppliers, impacting everything from polymerization kinetics to the biocompatibility of the final product. This in-depth technical guide provides a framework for evaluating and selecting commercial AEMA-HCl, offering field-proven insights into the causality behind experimental choices and ensuring the trustworthiness of your research outcomes.

The Critical Role of AEMA-HCl in Biomedical Applications

AEMA-HCl is a hydrophilic monomer that imparts a positive charge to polymers at physiological pH, a feature that is highly advantageous for various biomedical applications. The primary amine group serves as a reactive handle for the covalent attachment of drugs, targeting ligands, or crosslinkers.[1] Its copolymers are extensively used in the formulation of hydrogels for controlled drug release and as scaffolds in tissue engineering.[1][2] Furthermore, polymers derived from AEMA-HCl are explored for their use in specialty coatings to enhance adhesion and biocompatibility, as well as in the development of sensors and other electronic devices.[1][2]

Navigating the Commercial Landscape: A Comparative Analysis of AEMA-HCl Suppliers

The quality of AEMA-HCl is paramount. Impurities can terminate polymerization, alter the mechanical properties of the resulting polymer, or introduce cytotoxicity. Therefore, a thorough evaluation of potential suppliers is a critical first step. Below is a comparative overview of AEMA-HCl offered by prominent commercial suppliers.

| Supplier | Stated Purity | Stabilizer | Key Features |

| Polysciences, Inc. | ≥ 95%[1] | Uninhibited[1] | Offers an uninhibited version, which can be advantageous for certain polymerization techniques where the removal of a stabilizer is cumbersome. |

| Sigma-Aldrich | 90%[4] | ~500 ppm phenothiazine[4] | A widely available option, though the lower stated purity necessitates careful batch-to-batch evaluation. |

| Thermo Scientific | 90% | 500 to 1000 ppm phenothiazine[5] | Similar to the Sigma-Aldrich offering, with a specified range for the stabilizer concentration. |

| TCI Chemicals | >98.0% (T)(HPLC) | Not specified | Provides a high-purity grade as determined by HPLC, suggesting a more stringent quality control. |

| Santa Cruz Biotechnology | ≥90%[6] | Not specified | Another option with a 90% purity specification. |

| ChemScene | 95% | ~500 ppm phenothiazine[7] | Offers a mid-range purity with a stabilizer. |

Note: The stated purity can be based on different analytical methods (e.g., titration, HPLC). It is crucial to obtain the Certificate of Analysis (CoA) for a specific lot to understand the detailed quality control specifications.

Understanding the "Why": Synthesis Routes and Potential Impurities

The impurity profile of AEMA-HCl is intrinsically linked to its synthesis method. A common industrial route involves the direct acylation of ethanolamine hydrochloride with methacryloyl chloride.[3][8] Other methods include the reaction of methacrylic acid with ethyleneimine or a process involving ketimine intermediates.[3][9]

Understanding the synthesis route provides insight into potential impurities that may be present:

-

Unreacted Starting Materials: Residual ethanolamine hydrochloride or methacryloyl chloride.

-

By-products of Acylation: Diamides or other over-acylated species.

-

Products of Side Reactions: Aza-Michael addition adducts, which can introduce difunctional monomers that lead to cross-linking.[10]

-

Amides from Rearrangement: Intra- and intermolecular amidation can lead to the formation of amide impurities.[10] The chemical degradation of poly(2-aminoethyl methacrylate) to form 2-hydroxyethyl methacrylamide repeat units in alkaline media is a known phenomenon.[11]

The presence of these impurities, even at low levels, can have significant consequences. For instance, difunctional impurities can lead to uncontrolled gelation during polymerization, while unreacted starting materials can affect reaction kinetics and introduce toxicity.

References

- 1. polysciences.com [polysciences.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 2-Aminoethyl methacrylate | 7659-36-1 [smolecule.com]

- 4. 2-Aminoethyl methacrylate phenothiazine 500ppm stabilizer, 90 2420-94-2 [sigmaaldrich.com]

- 5. 357810050 [thermofisher.cn]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. KR20170128259A - Method for producing this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Hydrophilic Properties of Poly(2-Aminoethyl methacrylate hydrochloride)

Introduction: The Quintessential Cationic Hydrophile

Poly(2-Aminoethyl methacrylate hydrochloride), henceforth referred to as PAEMH, is a prominent member of the cationic polyelectrolyte family, distinguished by its pronounced hydrophilic character.[1] This technical guide offers an in-depth exploration of the fundamental principles governing the hydrophilicity of PAEMH, the experimental methodologies to characterize this property, and its pivotal role in advanced applications, particularly within the biomedical and pharmaceutical sciences. The presence of a primary amine group along its methacrylate backbone, which exists in its protonated hydrochloride salt form, is the cornerstone of its water-loving nature and its pH-responsive behavior.[2][3] This unique structural attribute not only ensures its solubility in aqueous media but also provides a reactive handle for further chemical modifications, making PAEMH a versatile building block for functional materials.[2]

Molecular Architecture and its Influence on Hydrophilicity

The inherent hydrophilicity of PAEMH is a direct consequence of its molecular structure. The pendant primary amine groups (-NH2) are readily protonated in the presence of hydrochloric acid to form ammonium groups (-NH3+Cl-), which can engage in strong ion-dipole interactions and hydrogen bonding with water molecules. This extensive hydration shell surrounding the polymer chains facilitates their dissolution and imparts a hydrophilic character to materials incorporating PAEMH.

The degree of protonation of the primary amine groups is governed by the pH of the surrounding environment. PAEMH exhibits a pKa of approximately 7.6.[4] At pH values below its pKa, the amine groups are predominantly protonated, rendering the polymer cationic and highly hydrophilic.[3] Conversely, at pH values above the pKa, the amine groups become deprotonated, leading to a decrease in charge density and a corresponding reduction in hydrophilicity. This pH-triggered transition is a key feature exploited in various "smart" material applications.

Synthesis of PAEMH: A Controlled Approach

The synthesis of well-defined PAEMH with controlled molecular weight and low polydispersity is crucial for its application in high-performance materials. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for achieving this level of control.[3][5] The polymerization is typically carried out in an aqueous solution using the hydrochloride salt of the 2-aminoethyl methacrylate (AEMA) monomer to prevent side reactions associated with the free amine.[3][4]

Diagram: RAFT Polymerization of AEMA

Caption: RAFT polymerization of AEMA hydrochloride.

Characterization of Hydrophilic Properties

A quantitative understanding of the hydrophilicity of PAEMH is essential for predicting its performance in various applications. Several techniques are employed to characterize this property, with contact angle goniometry and equilibrium water content being the most common.

Contact Angle Goniometry

Contact angle measurement provides a direct assessment of the wettability of a polymer surface.[6] A lower contact angle indicates a more hydrophilic surface, as water droplets tend to spread out over the surface. For PAEMH films, the contact angle is expected to be low, reflecting its hydrophilic nature.

-

Substrate Preparation: A thin, uniform film of PAEMH is cast onto a clean, smooth substrate (e.g., silicon wafer or glass slide) from an aqueous solution. The film is then dried under vacuum to remove any residual solvent.

-

Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.[7]

-

Measurement: A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the surface of the PAEMH film.

-

Image Acquisition and Analysis: The profile of the water droplet is captured by the camera. The contact angle is then determined by analyzing the shape of the droplet at the three-phase (solid-liquid-air) contact line using appropriate software.[8] Multiple measurements are taken at different locations on the film to ensure statistical reliability.

Equilibrium Water Content (EWC)

The EWC is a measure of the amount of water a hydrogel can absorb and retain at equilibrium. For crosslinked PAEMH hydrogels, a high EWC is indicative of their significant hydrophilicity.

-

Hydrogel Preparation: A crosslinked PAEMH hydrogel is synthesized, typically by copolymerizing AEMA with a difunctional crosslinking agent.

-

Drying: The hydrogel is dried to a constant weight in a vacuum oven at a controlled temperature. The dry weight (W_d) is recorded.

-

Hydration: The dried hydrogel is immersed in deionized water or a buffer solution of a specific pH at a constant temperature.

-

Equilibrium Swelling: The hydrogel is allowed to swell until it reaches equilibrium, which is determined by periodic weighing until a constant swollen weight (W_s) is achieved. Excess surface water is carefully removed with a lint-free wipe before each weighing.

-

Calculation: The EWC is calculated using the following formula:

EWC (%) = [(W_s - W_d) / W_s] x 100

Factors Influencing Hydrophilicity

The hydrophilic properties of PAEMH are not static but can be modulated by several external factors, most notably pH and ionic strength.

pH-Responsive Behavior

As previously mentioned, the protonation state of the primary amine groups is pH-dependent. This leads to a significant change in the hydrophilicity of PAEMH with varying pH.

Caption: pH-responsive behavior of PAEMH.

Ionic Strength

The presence of salts in the aqueous solution can also affect the hydrophilicity of PAEMH. At high ionic strengths, the electrostatic repulsions between the protonated amine groups are screened by the counter-ions from the salt. This can lead to a decrease in the hydrodynamic volume of the polymer chains and a reduction in the swelling of PAEMH hydrogels, a phenomenon known as the "salting-out" effect.

Applications in Drug Delivery and Biomaterials

The exceptional hydrophilicity and pH-responsiveness of PAEMH make it a highly attractive material for a range of biomedical applications.[9][10]

-

Drug Delivery Systems: PAEMH can be used to formulate nanoparticles and hydrogels for the controlled release of therapeutic agents.[11] For instance, a drug can be encapsulated within a PAEMH-based carrier at physiological pH (around 7.4) and then released in the more acidic microenvironment of a tumor or within the endosomes of a cell.[12]

-

Gene Delivery: The cationic nature of PAEMH allows it to form complexes (polyplexes) with negatively charged nucleic acids like DNA and siRNA. This facilitates their cellular uptake and protects them from enzymatic degradation, making PAEMH a promising non-viral vector for gene therapy.

-

Tissue Engineering: The high water content and biocompatibility of PAEMH hydrogels make them suitable as scaffolds for tissue regeneration.[10] They can provide a hydrated, three-dimensional environment that mimics the extracellular matrix, supporting cell adhesion, proliferation, and differentiation.

-

Biocompatible Coatings: The hydrophilic surface of PAEMH can be used to coat medical devices and implants to improve their biocompatibility and reduce protein fouling.[13]

Quantitative Data Summary

| Property | Typical Value/Range | Influencing Factors | Reference |

| pKa | ~7.6 | Temperature, Ionic Strength | [4] |

| Contact Angle (Water) | Low (indicative of hydrophilicity) | Surface roughness, Purity | [6][8] |

| Equilibrium Water Content (EWC) | High (can exceed 90%) | Crosslinking density, pH, Ionic Strength | N/A |

Conclusion

Poly(this compound) stands out as a highly hydrophilic and versatile cationic polymer. Its water-loving properties, rooted in its molecular structure and pH-responsive nature, are fundamental to its successful application in advanced fields such as drug delivery, gene therapy, and tissue engineering. A thorough understanding and precise characterization of its hydrophilic behavior are paramount for the rational design and optimization of PAEMH-based materials for these cutting-edge applications.

References

- 1. Poly(2-aminoethyl methacrylate) [polymersource.ca]

- 2. nbinno.com [nbinno.com]

- 3. Cationic and reactive primary amine-stabilised nanoparticles via RAFT aqueous dispersion polymerisation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01577D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. istina.msu.ru [istina.msu.ru]

- 7. publications.polymtl.ca [publications.polymtl.ca]

- 8. researchgate.net [researchgate.net]

- 9. polysciences.com [polysciences.com]

- 10. 2-氨基乙基甲基丙烯酸酯 盐酸盐 contains ~500 ppm phenothiazine as stabilizer, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Cationic Nature of Poly(2-Aminoethyl methacrylate hydrochloride)

Abstract

Cationic polymers have emerged as pivotal materials in advanced drug delivery and gene therapy, largely due to their ability to interact with negatively charged biological membranes and genetic material.[1][2] Among these, poly(2-aminoethyl methacrylate hydrochloride), henceforth referred to as p(AEMH), has garnered significant attention. This technical guide provides a comprehensive exploration of the core cationic nature of p(AEMH), detailing its synthesis, characterization, and the profound implications of its positive charge on its function as a biomaterial. We will delve into the causality behind experimental choices in its polymerization and characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Cationic Charge in Biomaterials

The surface charge of a polymeric carrier is a critical determinant of its interaction with the biological environment. Cationic polymers, possessing a net positive charge, exhibit strong electrostatic interactions with negatively charged entities such as cell membranes, DNA, and RNA.[1] This inherent property makes them highly effective for applications requiring cellular uptake and nucleic acid condensation.[3][4]

P(AEMH) is a synthetic cationic polymer derived from the monomer this compound (AEMH). Its primary amine groups along the polymer backbone are protonated at physiological pH, conferring a positive charge that is central to its utility in drug and gene delivery.[5] This guide will systematically dissect the attributes of p(AEMH) that stem from its cationic nature.

The Monomer: this compound (AEMH)

The foundation of p(AEMH) lies in its monomer, AEMH. It is a hydrophilic and highly reactive monomer due to its primary amine and methacrylate groups.[6]

Structure:

-

IUPAC Name: 2-aminoethyl 2-methylprop-2-enoate hydrochloride[2][7]

-

CAS Number: 2420-94-2

-

Molecular Formula: C6H11NO2 · HCl

The presence of the primary amine is the key to its cationic character. In its hydrochloride salt form, the amine group is protonated (-NH3+), making the monomer stable and readily polymerizable in aqueous solutions.[8][9] It's important to note that the non-protonated form of the monomer, 2-aminoethyl methacrylate (AEMA), is unstable and can undergo intramolecular rearrangement.[8][9]

Synthesis of p(AEMH): Controlling the Cationic Architecture

The synthesis of well-defined p(AEMH) is crucial for its performance in biomedical applications. Controlled radical polymerization techniques are often employed to achieve polymers with specific molecular weights and low polydispersity.[8]

Controlled/"Living" Radical Polymerization (c/LRP)

Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are preferred for synthesizing p(AEMH).[8][10] These methods allow for precise control over the polymer architecture, which directly influences the density and distribution of cationic charges.

-

ATRP: This technique has been successfully used to synthesize p(AEMH) homopolymers and block copolymers with well-defined chain lengths.[11] The ability to control the degree of polymerization allows for the fine-tuning of the number of cationic charges per polymer chain.

-

RAFT: RAFT polymerization is another powerful tool for creating p(AEMH) with controlled molecular weights and narrow molecular weight distributions.[8][10] It is particularly useful for aqueous polymerization of AEMH.[10]

The choice of polymerization technique is dictated by the desired polymer architecture and the need to preserve the primary amine functionality. Polymerizing AEMH in its hydrochloride salt form is a key strategy to prevent side reactions and degradation of the amine group.[8][9]

Representative Polymerization Workflow

Below is a conceptual workflow for the synthesis of p(AEMH) via RAFT polymerization, illustrating the key steps and considerations.

Caption: Workflow for p(AEMH) synthesis via RAFT polymerization.

Characterization of Cationic Nature

A suite of analytical techniques is employed to characterize the physicochemical properties of p(AEMH), with a particular focus on quantifying its cationic nature and its implications.[12][13]

Quantifying Surface Charge: Zeta Potential

Zeta potential is a critical parameter for assessing the surface charge of p(AEMH) nanoparticles or polyplexes in a colloidal suspension.[14] A positive zeta potential confirms the cationic nature of the polymer-modified surface.[14]

| pH | Typical Zeta Potential of p(AEMH) nanoparticles | Reference |

| Acidic (e.g., pH 3-6) | Highly Positive (+40 to +55 mV) | [9][14] |

| Neutral (e.g., pH 7.4) | Positive | [5] |

| Basic (e.g., pH > 9) | Near Neutral or Slightly Negative | [5][9] |

Table 1: Representative Zeta Potential Values of p(AEMH) at Different pH.

The highly positive zeta potential in acidic to neutral pH is a direct consequence of the protonated primary amine groups.[5] This positive charge is essential for stable colloidal suspensions and for interaction with negatively charged biomolecules.[14]

pH-Responsive Behavior: The "Proton Sponge" Effect

The primary amine groups of p(AEMH) have a pKa of approximately 7.6.[5] This means that in acidic to neutral environments, the amines are protonated and the polymer is cationic. As the pH increases into the alkaline range, the amines become deprotonated, and the polymer loses its positive charge.[5][9] This pH-responsive behavior is a key feature for drug delivery applications.

This transition is crucial for endosomal escape, a major hurdle in intracellular drug and gene delivery. Once internalized into the acidic endosome, the polymer can buffer the endosomal pH, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosome, releasing the therapeutic payload into the cytoplasm. This is often referred to as the "proton sponge" effect.

Caption: The "Proton Sponge" effect facilitating endosomal escape.

Structural Confirmation: Spectroscopic Techniques

-

¹H NMR Spectroscopy: This is used to confirm the chemical structure of the polymer and to determine the monomer conversion during polymerization.[8]

-

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can identify the characteristic peaks associated with the amine and ester groups in the polymer.[14]

Applications in Drug and Gene Delivery: Harnessing the Cationic Nature

The cationic properties of p(AEMH) are the cornerstone of its utility in drug and gene delivery.[1][3]

Gene Delivery

P(AEMH) can efficiently condense negatively charged plasmid DNA or siRNA into nanoparticles called polyplexes.[15][16] The positive charge of the polymer neutralizes the negative charge of the nucleic acids, leading to the formation of stable, compact structures that can be taken up by cells.[11][16] The polymer also protects the genetic material from enzymatic degradation.[15]

Drug Delivery

For drug delivery, p(AEMH) can be formulated into nanoparticles or hydrogels to encapsulate therapeutic agents.[6][17] The cationic nature enhances interaction with and permeation through biological barriers. Its pH-responsive properties can be exploited for triggered drug release in specific microenvironments, such as the acidic tumor microenvironment or within endosomes.[18][19]

Biocompatibility and Cytotoxicity Considerations

While the cationic nature of p(AEMH) is advantageous for delivery, it can also lead to cytotoxicity. High concentrations of cationic polymers can disrupt cell membranes and induce apoptosis. Therefore, a careful balance must be struck between transfection/delivery efficiency and biocompatibility.[4][20]

Studies have shown that the cytotoxicity of p(AEMH) is dependent on its molecular weight and concentration.[16][21] Lower molecular weight polymers and lower concentrations tend to be less toxic.[21] Strategies to mitigate cytotoxicity include PEGylation (grafting polyethylene glycol chains) to shield the cationic charge.[15]

Conclusion and Future Perspectives